molecular formula C9H10N2O B2651293 6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190315-80-0

6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B2651293
CAS No.: 1190315-80-0
M. Wt: 162.192
InChI Key: PSDIZGJRWIDBJY-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1190315-80-0) is a high-value pyrrolopyridine derivative serving as a versatile building block in medicinal chemistry and anticancer research. This compound features a fused bicyclic scaffold of pyrrole and pyridine, a structure recognized as a privileged motif in drug discovery for its ability to interact with diverse biological targets . The pyrrolo[3,2-c]pyridine core is of significant interest in the design and synthesis of novel tubulin polymerization inhibitors that target the colchicine binding site . Such inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, demonstrating potent antitumor activities against various human cancer cell lines . Furthermore, this scaffold is utilized in the development of potent and selective kinase inhibitors, such as MPS1 (TTK) inhibitors, which are attractive chemical tools in oncology research . With a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol , this compound provides an optimal foundation for further synthetic elaboration. It is intended for use in laboratory research applications only. This product is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

6-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-7-5-10-9(12-2)4-8(7)11-6/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDIZGJRWIDBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(C=C2N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core . The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to the ATP-binding site of FGFRs, the compound can block the signaling pathways that promote tumor growth and metastasis.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Nitrogen Positioning : Relocating the pyridine nitrogen from position 3 ([3,2-c]) to 5 ([2,3-c]) or 7 ([2,3-b]) reduces kinase inhibitory activity, as seen in LATS inhibitors .
  • Substituent Effects: Methoxy Groups: Enhance solubility and hydrogen bonding (e.g., CM01’s 4-methoxyphenyl group) . Chloro Substituents: Increase electrophilicity and tubulin-binding affinity (e.g., CM01’s 4-chloro group) .

Biological Activity

6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. Its unique structure, characterized by a fused pyrrole and pyridine ring system with specific substituents, has attracted significant interest in biological research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_10N_2O. The presence of a methoxy group at the 6-position and a methyl group at the 2-position contributes to its reactivity and biological properties. The compound's structure facilitates interactions with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines by targeting specific molecular pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) involved in tumor growth and metastasis .
  • Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial effects, although detailed studies are still needed to confirm its efficacy against various pathogens .
  • Antidiabetic Effects : Some derivatives related to pyrrolopyridine structures have demonstrated the ability to enhance insulin sensitivity in adipocytes, indicating a potential role in managing diabetes .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key signaling pathways. For example, its interaction with FGFRs disrupts signaling that promotes cell growth and survival, which is crucial in cancer progression . Additionally, the compound's ability to modulate glucose metabolism suggests that it may influence metabolic pathways relevant to diabetes .

Comparative Studies

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
6-Methoxy-1H-pyrrolo[3,2-b]pyridineSimilar structureModerate anticancer activity0.55
1H-Pyrrolo[2,3-b]pyridineDifferent arrangementAntimicrobial propertiesN/A
7-AzaindoleBicyclic structureAnticancer and anti-inflammatory effectsN/A

These comparisons highlight that while other compounds share structural similarities, this compound may offer unique advantages due to its specific functional groups.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives based on the pyrrolopyridine scaffold. For instance:

  • Antitumor Activity : A series of derivatives were synthesized and tested against various cancer cell lines (HeLa, SGC-7901, MCF-7). The most potent derivative exhibited IC50 values ranging from 0.12 to 0.21 µM . This demonstrates the potential for developing effective anticancer agents based on this scaffold.
  • Insulin Sensitivity : Research involving derivatives showed an increase in insulin sensitivity in mouse adipocytes by up to 37.4% when tested at varying concentrations . This suggests a role for these compounds in diabetes management.

Q & A

Q. Critical Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Optimize stoichiometry of reagents (e.g., 1.2–1.5 equivalents of MeI) to minimize side products .

Basic: Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (in DMSO-d6_6 or CDCl3_3) to verify methoxy (–OCH3_3) and methyl (–CH3_3) group positions. Aromatic protons in the pyrrolopyridine ring typically appear between δ 6.5–8.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error.
  • HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% formic acid) for purity >98%. Retention times can be compared to reference standards .

Q. Structure-Activity Relationship (SAR) Insights :

  • Methoxy Group : Enhances solubility and modulates electron density, affecting binding to targets like kinases or GPCRs. Substitution at C6 (vs. C4) improves metabolic stability .
  • Methyl Group : At C2, steric hindrance may reduce off-target interactions. Piperazinyl or phenylpiperazine substitutions (e.g., at N1) enhance affinity for neurotransmitter receptors .

Case Study :
Replacing methoxy with ethoxy in analogous compounds decreased potency by 30% in CRF-1 receptor antagonism assays, highlighting the role of alkoxy chain length .

Advanced: What computational strategies predict the binding affinity of this compound derivatives?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tyrosine kinases). The methoxy group often forms hydrogen bonds with catalytic lysine residues .
  • QSAR Models : Employ descriptors like logP, polar surface area, and H-bond acceptors. For example, derivatives with Cl or F substituents show higher predicted permeability (logP <3) .

Validation : Cross-check computational results with experimental IC50_{50} values from kinase inhibition assays .

Advanced: How can researchers address stability challenges and degradation pathways under physiological conditions?

Q. Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition points (>200°C for most pyrrolopyridines) .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 48 hours. Monitor via HPLC for hydrolysis of the methoxy group to hydroxyl derivatives .
  • Photostability : Store in amber vials; UV light exposure may cause ring-opening reactions in pyrrolopyridines .

Mitigation : Lyophilization or formulation with cyclodextrins improves aqueous stability .

Method Development: How to resolve contradictions in reported bioactivity data for this compound?

Q. Case Analysis :

  • Contradictory Data : Discrepancies in IC50_{50} values (e.g., 10 nM vs. 500 nM for kinase X) may arise from assay conditions (e.g., ATP concentration, cell lines).
  • Resolution :
    • Standardize assay protocols (e.g., 1 mM ATP, HEK293 cells).
    • Validate purity (>99%) to exclude confounding impurities .
    • Compare with structurally validated controls (e.g., staurosporine for kinase inhibition) .

Advanced: What analytical methods quantify trace impurities in synthesized batches?

Q. Methodological Answer :

  • LC-MS/MS : Detect impurities at <0.1% levels using MRM transitions (e.g., m/z 245→227 for de-methylated byproducts).
  • NMR Relaxation Editing : Suppress major compound signals to amplify impurity peaks .

Example : A batch with 95% purity showed 1.2% of 6-hydroxy-2-methyl-1H-pyrrolo[3,2-c]pyridine, identified via LC-MS/MS .

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